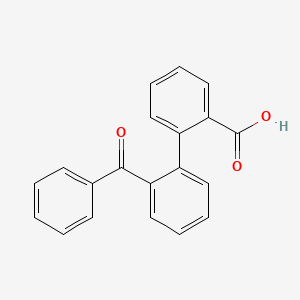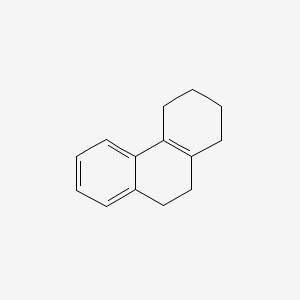
Phenanthrene, 1,2,3,4,9,10-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene, 1,2,3,4,9,10-hexahydro- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C14H16 It is a derivative of phenanthrene, where the aromaticity of the central ring is partially reduced, resulting in a hexahydro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenanthrene, 1,2,3,4,9,10-hexahydro- can be synthesized through several methods. One common approach involves the hydrogenation of phenanthrene using a palladium catalyst. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation of the aromatic rings .
Another method involves the Diels-Alder reaction, where a diene and a dienophile react to form the hexahydro structure. This reaction can be catalyzed by various transition metals, such as palladium or nickel, to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of phenanthrene, 1,2,3,4,9,10-hexahydro- often involves the catalytic hydrogenation of phenanthrene derived from coal tar or petroleum sources. The process is carried out in large reactors under controlled conditions to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthrene, 1,2,3,4,9,10-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone using oxidizing agents such as chromic acid.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenanthrenequinone.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated phenanthrene derivatives.
Applications De Recherche Scientifique
Phenanthrene, 1,2,3,4,9,10-hexahydro- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phenanthrene, 1,2,3,4,9,10-hexahydro- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects. The compound can also undergo metabolic activation, forming reactive intermediates that can cause cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound with fully aromatic rings.
9,10-Dihydrophenanthrene: A partially hydrogenated derivative with two hydrogen atoms added to the central ring.
1,2,3,4-Tetrahydrophenanthrene: Another partially hydrogenated derivative with four hydrogen atoms added.
Uniqueness
Phenanthrene, 1,2,3,4,9,10-hexahydro- is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to other phenanthrene derivatives.
Propriétés
Numéro CAS |
16896-36-9 |
|---|---|
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1,2,3,4,9,10-hexahydrophenanthrene |
InChI |
InChI=1S/C14H16/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7H,2,4,6,8-10H2 |
Clé InChI |
JPCYKCYTZCMDDD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)CCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


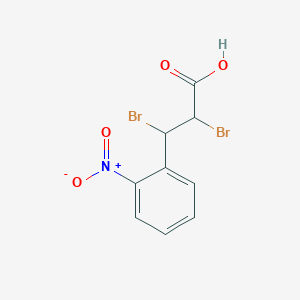
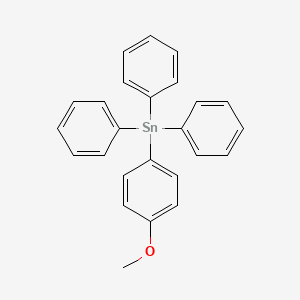
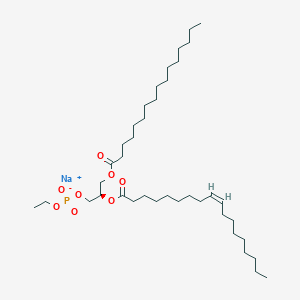

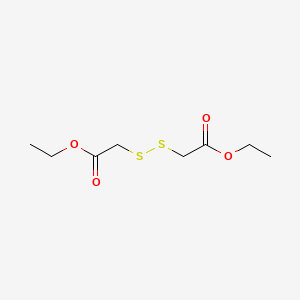
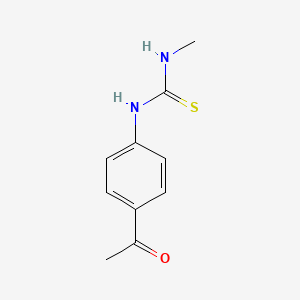



![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)

